molecular formula C9H10Cl2N2O B8508070 4-Amino-3,5-dichloro-N,N-dimethylbenzamide

4-Amino-3,5-dichloro-N,N-dimethylbenzamide

Cat. No. B8508070
M. Wt: 233.09 g/mol
InChI Key: CGOIKZLCGQFGTC-UHFFFAOYSA-N
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Patent
US09371319B2

Procedure details

NCS (38 mg, 0.288 mmol) was added to a solution of 4-amino-3-chloro-N,N-dimethylbenzamide (52 mg, 0.262 mmol) in MeCN (520 mL). The reaction mixture was refluxed for 1 hour before being concentrated under vacuum. The residue was purified via Biotage silica gel column chromatography eluting with (cyclohexane/EtOAc 80/20 to 60/40) to afford the title product as a white solid (57 mg, 93%). 1H NMR (500 MHz, CDCl3) d 3.06 (s, 6H), 4.68 (br s, 2H), 7.34 (s, 2H). LC (Method D)-MS (ESI, m/z) tR 1.50 min, 233 [(M+H+), 100%].
Name
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step One
Name
Quantity
520 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
C1C(=O)N([Cl:8])C(=O)C1.[NH2:9][C:10]1[CH:20]=[CH:19][C:13]([C:14]([N:16]([CH3:18])[CH3:17])=[O:15])=[CH:12][C:11]=1[Cl:21]>CC#N>[NH2:9][C:10]1[C:11]([Cl:21])=[CH:12][C:13]([C:14]([N:16]([CH3:18])[CH3:17])=[O:15])=[CH:19][C:20]=1[Cl:8]

Inputs

Step One
Name
Quantity
38 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Name
Quantity
52 mg
Type
reactant
Smiles
NC1=C(C=C(C(=O)N(C)C)C=C1)Cl
Name
Quantity
520 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified via Biotage silica gel column chromatography
WASH
Type
WASH
Details
eluting with (cyclohexane/EtOAc 80/20 to 60/40)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=O)N(C)C)C=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 57 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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